Product packaging for Rhododaurichromanic acid B(Cat. No.:)

Rhododaurichromanic acid B

Cat. No.: B1195739
M. Wt: 370.5 g/mol
InChI Key: VIAZDVYHRVWLBY-WGEXYRNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhododaurichromanic acid B is a sesquiterpenoid compound isolated from the leaves and twigs of the plant Rhododendron dauricum L. . This plant, known in traditional Chinese medicine as "Manshanhong," has been used as an expectorant and for treating acute bronchitis . The compound has a molecular formula of C23H30O4 and a molecular weight of 370.48-370.50 g/mol . It was first isolated alongside its isomer, rhododaurichromanic acid A, and the potent anti-HIV agent daurichromenic acid during bioassay-guided fractionation . While detailed biological activity data for this compound itself is less extensive than for its analogs, it remains a compound of significant research interest due to its structural characteristics and natural source. In silico ADMET predictions suggest the compound has high gastrointestinal absorption but low oral bioavailability . Researchers value this natural product for phytochemical studies and as a standard for the quality control of the herbal medicine derived from Rhododendron dauricum . This product is designated for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30O4 B1195739 Rhododaurichromanic acid B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

IUPAC Name

(1S,9S,12R,13R,14S)-3-hydroxy-5,9,13-trimethyl-13-(4-methylpent-3-enyl)-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2(7),3,5-triene-4-carboxylic acid

InChI

InChI=1S/C23H30O4/c1-12(2)7-6-9-22(4)14-8-10-23(5)18(14)19(22)17-15(27-23)11-13(3)16(20(17)24)21(25)26/h7,11,14,18-19,24H,6,8-10H2,1-5H3,(H,25,26)/t14-,18+,19+,22-,23+/m1/s1

InChI Key

VIAZDVYHRVWLBY-WGEXYRNESA-N

SMILES

CC1=CC2=C(C3C4C(C3(C)CCC=C(C)C)CCC4(O2)C)C(=C1C(=O)O)O

Isomeric SMILES

CC1=CC2=C([C@H]3[C@@H]4[C@H]([C@@]3(C)CCC=C(C)C)CC[C@@]4(O2)C)C(=C1C(=O)O)O

Canonical SMILES

CC1=CC2=C(C3C4C(C3(C)CCC=C(C)C)CCC4(O2)C)C(=C1C(=O)O)O

Synonyms

rhododaurichromanic acid B

Origin of Product

United States

Biosynthesis and Biogenetic Pathways of Rhododaurichromanic Acid B

Elucidation of Precursor Compounds in Rhododendron dauricum

The journey to forming rhododaurichromanic acid B begins with the synthesis of its fundamental building blocks within the plant. These precursors, derived from distinct metabolic pathways, are brought together in a carefully orchestrated sequence.

Grifolic Acid as a Key Intermediate

Grifolic acid stands out as a crucial intermediate in the biosynthesis of this compound. tandfonline.comnih.govtandfonline.comresearchgate.net This compound itself is a meroterpenoid, and its formation represents the convergence of the polyketide and isoprenoid pathways. Research has shown that grifolic acid is a direct precursor to daurichromenic acid, which can then be photochemically converted to rhododaurichromanic acid A and B. acs.org The presence of grifolic acid in young leaves of R. dauricum further supports its role as a key player in this biosynthetic route. nih.govresearchgate.net

Role of Orsellinic Acid and Isoprenoid Moieties (e.g., Farnesyl Diphosphate)

The structure of grifolic acid reveals its constituent parts: an orsellinic acid moiety and a farnesyl group. tandfonline.comtandfonline.com Orsellinic acid is a polyketide, synthesized from acetyl-CoA and malonyl-CoA through the action of a type III polyketide synthase known as orcinol (B57675) synthase (ORS). frontiersin.orgresearchgate.net This enzyme primarily produces orcinol but also generates orsellinic acid. frontiersin.orgresearchgate.net

The isoprenoid portion, a farnesyl group, is derived from farnesyl diphosphate (B83284) (FPP). nih.govmdpi.com The biosynthesis of FPP occurs via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which takes place in the plastids. nih.govmdpi.com The attachment of the farnesyl group to orsellinic acid is catalyzed by a specific farnesyltransferase, RdPT1, which demonstrates a high preference for orsellinic acid as the acceptor molecule. nih.govresearchgate.net This prenylation step is critical for forming the grifolic acid backbone.

Enzymatic Steps in the Biosynthesis of Daurichromenic Acid

The transformation of grifolic acid into daurichromenic acid, the immediate precursor to this compound, is a pivotal step governed by a specialized enzyme. This enzymatic conversion involves a complex oxidative cyclization reaction.

Characterization and Function of Daurichromenic Acid Synthase (DCA Synthase)

Daurichromenic acid synthase (DCA synthase) is the key enzyme responsible for converting grifolic acid into daurichromenic acid. tandfonline.comtandfonline.comnih.govresearchgate.net It catalyzes the stereoselective oxidative cyclization of the farnesyl moiety of grifolic acid. nih.govnih.gov This enzyme is a flavoprotein oxidase that is localized in the glandular scales on the surface of young R. dauricum leaves. tandfonline.comnih.gov DCA synthase is a secreted protein, suggesting that the final step of daurichromenic acid biosynthesis occurs in the apoplastic space outside the cells. tandfonline.comtandfonline.comnih.gov This extracellular synthesis is thought to be a mechanism to avoid potential phytotoxicity of the compounds to the plant's own cells. tandfonline.comtandfonline.comtandfonline.com

FAD-Dependent Oxidocyclization Mechanisms

The catalytic action of DCA synthase is dependent on a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor and molecular oxygen. tandfonline.comtandfonline.comresearchgate.net The enzyme facilitates an oxidative cyclization reaction, where the farnesyl group of grifolic acid is transformed into the chromene ring system of daurichromenic acid. tandfonline.comresearchgate.net This reaction produces hydrogen peroxide as a byproduct. tandfonline.comtandfonline.com The mechanism is similar to that of cannabinoid synthases found in Cannabis sativa, although DCA synthase acts on a farnesyl group, which is rare for this type of enzyme in plants. nih.govnih.gov

Molecular Cloning and Expression Studies of Biosynthetic Enzymes

Significant progress has been made in identifying and characterizing the genes encoding the enzymes involved in this pathway. A cDNA encoding DCA synthase was identified through transcriptome screening of young R. dauricum leaves. nih.govresearchgate.netnih.gov The gene codes for a polypeptide of 533 amino acids and shows homology to other plant FAD oxidases. nih.govresearchgate.net Heterologous expression of this cDNA in Pichia pastoris confirmed its function as an active DCA synthase. nih.govnih.govresearchgate.netthieme-connect.com Similarly, the gene for orcinol synthase (ORS), the enzyme responsible for producing the orsellinic acid precursor, has also been cloned and characterized. frontiersin.orgresearchgate.net The farnesyltransferase, RdPT1, involved in the synthesis of grifolic acid has also been identified and its gene cloned. nih.govresearchgate.net These molecular studies have been instrumental in piecing together the complete biosynthetic pathway of this compound.

Conversion Mechanism from Daurichromenic Acid to this compound

The formation of this compound from its precursor, Daurichromenic acid, is a fascinating process driven by light. This transformation involves a series of photochemical reactions that ultimately lead to the unique cyclobutane (B1203170) structure of this compound.

Photochemical Conversion Pathways

This compound, along with its isomer Rhododaurichromanic acid A, is derived from Daurichromenic acid through photochemical processes. researchgate.net The key step in this conversion is an intramolecular [2+2] photocycloaddition reaction. nih.gov This type of reaction involves the formation of a four-membered ring from two double bonds upon exposure to light.

The proposed mechanism suggests that before the photochemical cyclization can occur to form this compound, an isomerization of the trans double bond at the C11-C12 position of Daurichromenic acid takes place. researchgate.net Following this isomerization, the molecule undergoes the intramolecular [2+2] photocycloaddition, resulting in the formation of the characteristic cyclobutane ring of the rhododaurichromanic acids. nih.gov When the methyl ester of Daurichromenic acid is irradiated with a medium-pressure mercury lamp, it yields a mixture of the methyl esters of (±)-rhododaurichromanic acids A and B. nih.gov

Stereochemical Considerations in Isomerization and Cyclization Processes

The conversion of Daurichromenic acid to Rhododaurichromanic acid A and B establishes specific stereocenters, making the stereochemistry of this process a critical aspect. The absolute stereostructures of Rhododaurichromanic acid A and B have been confirmed through the photochemical conversion of Daurichromenic acid. researchgate.netresearchgate.net

While the direct stereochemical analysis of Daurichromenic acid is challenging, its conversion to the more rigid, cyclized structures of the rhododaurichromanic acids allows for indirect elucidation. researchgate.nethokudai.ac.jp The absolute configuration of a derivative of Rhododaurichromanic acid A has been determined using advanced spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) in conjunction with theoretical calculations. researchgate.netnih.gov This provides insight into the stereochemical outcome of the cyclization reaction. The formation of a 50/50 mixture of epimers at the C12 carbon when the methyl ester of Daurichromenic acid is irradiated suggests that the photocycloaddition may not be highly stereoselective under these specific laboratory conditions. nih.gov

Subcellular Localization of Biosynthetic Processes and Metabolite Accumulation

The biosynthesis of the precursor to this compound, Daurichromenic acid (DCA), exhibits a unique spatial organization within the plant, a strategy believed to be a protective measure against the toxicity of its own chemical arsenal.

Extracellular Biosynthesis in Glandular Scales and Apoplast

Detailed studies on Rhododendron dauricum have revealed that Daurichromenic acid is biosynthesized and accumulates predominantly in the glandular scales, which are specialized multicellular structures on the surface of young leaves. nih.govtandfonline.comresearchgate.net The final step of DCA biosynthesis is catalyzed by DCA synthase, a secreted enzyme. tandfonline.comtandfonline.com This suggests that the conversion of grifolic acid to DCA occurs extracellularly, within the apoplastic space of these glandular scales. nih.govtandfonline.comresearchgate.nettandfonline.com The extracellular localization of DCA has been further supported by confocal microscopy, which detected its autofluorescence outside the scale cells. researchgate.netnih.govresearchgate.net This spatial separation of the final biosynthetic step and accumulation of the product is a key feature of its metabolic pathway.

Evolutionary Adaptations for Self-Protection against Phytotoxic Intermediates

The extracellular production and storage of Daurichromenic acid and its precursors are considered an evolutionary adaptation to prevent self-toxicity. tandfonline.comtandfonline.com Both Daurichromenic acid and its immediate precursor, grifolic acid, have been shown to be phytotoxic, inducing cell death in cell cultures of their producer, Rhododendron dauricum. tandfonline.comtandfonline.com By sequestering these compounds in the apoplast of the glandular scales, the plant effectively protects its own cells from their harmful effects. tandfonline.comtandfonline.comtandfonline.com

This strategy of extracellular compartmentalization of toxic secondary metabolites is not unique to Rhododendron and is seen in other plants as a defense mechanism. tandfonline.comtandfonline.com For instance, many meroterpenoids are secreted into the apoplast to avoid self-poisoning and to serve as a chemical defense against herbivores and pathogens. tandfonline.comresearchgate.net The production of these compounds in specialized surface structures like glandular trichomes or scales provides an effective first line of defense. tandfonline.comtandfonline.com

Comparative Biogenetic Studies with Other Phytocannabinoids and Meroterpenoids

The biosynthetic pathway of Daurichromenic acid, the precursor to this compound, shares notable similarities with the biosynthesis of other well-known meroterpenoids, particularly phytocannabinoids found in Cannabis sativa. frontiersin.orgresearchgate.net

Both pathways generally involve three key steps: polyketide formation, prenylation, and a final cyclization. frontiersin.org In the case of Daurichromenic acid, the pathway begins with the synthesis of orsellinic acid, a polyketide. This is followed by prenylation with a farnesyl group to form grifolic acid, and finally, an oxidative cyclization catalyzed by DCA synthase to yield Daurichromenic acid. frontiersin.orgnih.gov

This sequence is analogous to the biosynthesis of major cannabinoids like tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA). In cannabis, olivetolic acid is synthesized and then prenylated with a geranyl group to form cannabigerolic acid (CBGA). mdpi.com CBGA then serves as the central precursor for various cannabinoid synthases (e.g., THCA synthase, CBDA synthase) to produce the final cannabinoid products through oxidative cyclization. nih.govmdpi.comrsc.org

Convergent and Divergent Biosynthetic Strategies in Plant Natural Products

The biosynthesis of this compound and its related compounds illustrates both convergent and divergent evolutionary strategies in the generation of plant natural product diversity.

Convergent Evolution: The striking similarity between the biosynthetic pathways of daurichromenic acid in Rhododendron and cannabinoids in the unrelated plant Cannabis is a classic example of convergent evolution. uniupo.it These two distinct plant lineages have independently evolved analogous enzymatic toolkits to produce structurally related meroterpenoids. frontiersin.orguniupo.it Both pathways utilize a type III polyketide synthase to create an aromatic acid core, which is then prenylated and finally cyclized by a specialized FAD-dependent oxidocyclase. frontiersin.orgfrontiersin.orgnih.gov This convergence suggests a robust and efficient chemical strategy for producing this class of defensive or signaling molecules.

Divergent Evolution: Divergence is evident at several levels. Within Cannabis sativa, enzymes like THCA synthase and CBDA synthase are believed to have evolved from a common ancestral gene through duplication and divergence. mdpi.com This allowed them to catalyze different cyclization reactions on the same substrate (CBGA) to produce distinct products (THCA and CBDA). mdpi.com

In the context of this compound, a non-enzymatic divergence occurs after the biosynthesis of daurichromenic acid (DCA). The single compound DCA serves as a branching point, where external energy in the form of light can drive its conversion into two different, structurally complex diastereomers: Rhododaurichromanic acid A and this compound. acs.org This photochemical step represents a divergent strategy to increase molecular diversity from a single biosynthetic precursor, relying on environmental factors rather than additional enzymatic complexity. acs.orguh.edu

Synthetic Strategies and Chemical Transformations Involving Rhododaurichromanic Acid B

Total Synthesis Approaches of Chromane (B1220400) and Chromene Scaffolds

The construction of the chromane and chromene cores, fundamental structures in Rhododaurichromanic acid B and related natural products, has been a significant focus of synthetic organic chemistry. These efforts have led to the development of various strategies, from modular and concise total syntheses to innovative photochemical methods.

Modular and Concise Total Syntheses

A notable achievement in this area is the modular and concise total synthesis of (±)-daurichromenic acid, a related chromene, which was accomplished in four steps. acs.orgresearchgate.net This approach utilized readily available starting materials: ethyl acetoacetate, ethyl crotonate, and trans,trans-farnesal. acs.orgresearchgate.net The success of this synthesis paved the way for the preparation of a series of analogues, demonstrating the versatility of the modular strategy. acs.orgresearchgate.net

The total syntheses of (±)-rhododaurichromanic acid A and B have also been reported, further highlighting the advancements in constructing these complex molecules. acs.orgacs.orgnih.govacs.org These syntheses often rely on building the chromane or chromene skeleton as a key step, followed by transformations to introduce the necessary functional groups and stereocenters.

A key reaction in some of these syntheses is the ethylenediamine (B42938) diacetate-catalyzed reaction of resorcinols with α,β-unsaturated aldehydes, which provides a direct route to benzopyrans. researchgate.net This method proved successful in the one-step synthesis of daurichromenic acid. researchgate.net

The general synthetic approach often involves the condensation of a phenol (B47542) derivative with an appropriate aldehyde or ketone to form the chromene ring. Subsequent reactions, such as cyclizations, are then employed to construct the complete carbon skeleton of the target molecule.

Photochemical Cyclization Methods for this compound Formation

Photochemical reactions offer a powerful and elegant method for the formation of the complex tetracyclic structure of this compound from its precursor, daurichromenic acid. acs.org The conversion of daurichromenic acid to rhododaurichromanic acids A and B can be achieved through photochemical methods. acs.orgresearchgate.net

The proposed mechanism for the formation of this compound involves a photochemical [2+2] cycloaddition. acs.org It is believed that under the reaction conditions, the trans C11-C12 double bond of daurichromenic acid first isomerizes to the cis form. acs.org This isomerization is a crucial prerequisite for the subsequent intramolecular photochemical cyclization that yields the characteristic cyclobutane (B1203170) ring of this compound. acs.org

This photochemical transformation is not only a key synthetic step but also provides insight into the biosynthetic relationship between these natural products. acs.org The stereochemistry of the resulting rhododaurichromanic acid isomers (A and B) is determined by the geometry of the olefin and the facial selectivity of the cycloaddition.

Advanced Synthetic Methodologies

The pursuit of more efficient and stereoselective syntheses of chromane and chromene derivatives has driven the development of advanced synthetic methodologies. These include cycloaddition reactions, organocatalytic domino reactions, and the use of microwave assistance to accelerate transformations.

Formal Oxa-[3+3] Cycloaddition Approaches

A powerful strategy for the construction of the chromene and chromane nucleus is the formal oxa-[3+3] cycloaddition. acs.orgacs.orgmdpi.com This annulation reaction has been successfully applied in the concise total syntheses of (±)-rhododaurichromanic acids A and B. acs.orgnih.govacs.org

This methodology typically involves the reaction of a 1,3-dicarbonyl equivalent, such as a resorcinol (B1680541) or 4-hydroxy-2-pyrone, with an α,β-unsaturated iminium salt. acs.orgresearchgate.netthieme-connect.com The reaction proceeds through a cascade of a Knoevenagel condensation followed by a 6π-electrocyclization of the resulting 1-oxatriene intermediate to furnish the 2H-pyran ring system. mdpi.comrsc.org A key advantage of this approach is the simultaneous formation of two σ-bonds and a stereocenter. mdpi.comresearchgate.net

The use of α,β-unsaturated iminium salts is crucial for controlling competing reaction pathways and ensuring the exclusive formation of the desired 2H-pyran products. acs.org This strategy has proven to be a versatile and efficient tool in the synthesis of a variety of natural products containing the chromane or chromene motif. acs.orgnih.gov

Table 1: Key Features of Formal Oxa-[3+3] Cycloaddition

FeatureDescription
Reaction Type Formal [3+3] Cycloaddition / Annulation
Key Intermediates α,β-unsaturated iminium salts, 1-oxatrienes
Mechanism Knoevenagel condensation followed by 6π-electrocyclization
Bond Formation Two σ-bonds and one stereocenter formed simultaneously
Applications Synthesis of chromenes, chromanes, and various natural products

Organocatalytic Domino Reactions in Related Syntheses

One such example is the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. rsc.org This reaction, catalyzed by modularly designed organocatalysts, produces functionalized chromanes in high yields and with excellent diastereoselectivities and enantioselectivities. rsc.org

Another approach involves a triphenylphosphine-catalyzed domino reaction to synthesize highly functionalized chroman derivatives. acs.org A notable discovery in this area was the cyclization involving the γ-methyl group of an allenoate to form the chroman ring. acs.org Furthermore, secondary amine-catalyzed triple domino reactions have been developed for the synthesis of complex tricyclic chromanes bearing multiple stereogenic centers. nih.gov

The application of organocatalysis extends to the enantioselective synthesis of daurichromenic acid, where a domino aldol/oxa-Michael reaction sequence using (S)-proline-derived catalysts induces high enantioselectivity. These domino strategies showcase the power of organocatalysis in constructing chiral chromane and chromene frameworks, which are key components of many biologically active natural products. nih.govrsc.orgsci-hub.seresearchgate.net

Table 2: Examples of Organocatalytic Domino Reactions in Chromane Synthesis

Reaction TypeCatalystsKey Intermediates/ReactantsProduct
Michael/HemiacetalizationModularly designed organocatalystsAliphatic aldehydes, (E)-2-(2-nitrovinyl)phenolsFunctionalized chromanes
Domino ReactionTriphenylphosphineSalicyl N-thiophosphinylimines, allenoatesFunctionalized chroman derivatives
Triple Domino Michael/Michael/Aldol CondensationSecondary aminesAliphatic aldehydes, nitro-chromenes, α,β-unsaturated aldehydesTricyclic chromanes
Domino Aldol/Oxa-Michael(S)-proline-derived catalystsFarnesal, 2-methoxy-4-methylsalicylaldehydeChiral lactol intermediate for daurichromenic acid

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.netajgreenchem.comcem.com This technology has been successfully applied to the synthesis of chromene derivatives, which are important heterocyclic compounds with diverse biological activities. nih.govresearchgate.nettandfonline.com

The development of environmentally benign and efficient methods for chromene synthesis is a significant challenge, and microwave irradiation offers a green chemistry approach to address this. nih.govresearchgate.net Researchers have utilized microwave heating to facilitate various reactions for chromene synthesis, including multi-component reactions. researchgate.nettandfonline.com For instance, a simple and efficient three-component process for synthesizing 2-amino-2-chromenes involves the reaction of aryl aldehydes, active methylene (B1212753) compounds, and 1-naphthol (B170400) under microwave irradiation. researchgate.net

Microwave-assisted synthesis has been employed in the preparation of a wide range of complex molecules, including natural products and their analogues. numberanalytics.comresearchgate.netmdpi.com The rapid and uniform heating provided by microwaves can enhance reaction rates and improve yields, making it an attractive method for the synthesis of intricate structures like those found in the rhododaurichromanic acid family. ajgreenchem.comnumberanalytics.com The use of microwave irradiation in combination with catalysts can further enhance the efficiency of synthetic transformations. bohrium.com

Derivatization and Analogue Preparation for Research Purposes

The exploration of derivatives and analogues of a natural product is a cornerstone of medicinal chemistry, primarily aimed at understanding structure-activity relationships (SAR), improving potency, and optimizing pharmacokinetic properties. For the rhododaurichromanic acid family, extensive research has been directed towards the active constituents, namely daurichromenic acid and rhododaurichromanic acid A, which exhibit significant anti-HIV properties. researchgate.netsci-hub.se

In stark contrast, this compound is consistently reported as the biologically inactive diastereomer in this series. researchgate.netsci-hub.se It differs from the active rhododaurichromanic acid A only in the stereochemistry at the C12 position, yet this single change leads to a complete loss of anti-HIV activity. sci-hub.se

A thorough review of scientific literature reveals a notable absence of studies focused on the derivatization or preparation of synthetic analogues specifically from this compound. The research community's efforts have logically concentrated on modifying the structures of the active compounds to elucidate the pharmacophore responsible for their biological effects. For instance, numerous analogues of daurichromenic acid have been synthesized to probe the importance of various functional groups and structural motifs. acs.orgresearchgate.net

Consequently, as this compound is considered an inactive endpoint in the photochemical transformation of daurichromenic acid, it has not been pursued as a scaffold for further chemical modification or analogue synthesis for research purposes. researchgate.net All synthetic and derivatization strategies in this chemical family have been channeled towards the biologically active members to leverage their therapeutic potential.

Structural Elucidation and Stereochemical Characterization

Challenges in Direct Structural Analysis of Daurichromenic Acid and its Derivatives

Direct structural elucidation of daurichromenic acid and its related compounds, including rhododaurichromanic acid B, is fraught with difficulties. researchgate.net The conformational flexibility of the side chain in daurichromenic acid makes it challenging to obtain single crystals suitable for X-ray crystallographic analysis, a gold-standard technique for determining molecular structures. researchgate.netnih.gov This inherent flexibility complicates the interpretation of spectroscopic data, as the molecule exists as a mixture of conformers in solution. Consequently, straightforward instrumental analyses are often insufficient to unequivocally determine its absolute stereochemistry. researchgate.net

Indirect Elucidation Methods Utilizing Related Chromane (B1220400) Structures

To circumvent the challenges of direct analysis, scientists have employed indirect methods, leveraging the structural relationship between daurichromenic acid and its photochemical conversion products, rhododaurichromanic acid A and B. researchgate.net

A significant breakthrough in understanding the stereochemistry of this family of compounds came from the successful X-ray crystallographic analysis of rhododaurichromanic acid A. researchgate.netnih.govscispace.comimperial.ac.ukjst.go.jp This technique provided an unambiguous determination of the absolute stereostructure of rhododaurichromanic acid A. researchgate.netscispace.com By establishing a definitive structural benchmark for a closely related derivative, researchers could then correlate this information back to its precursors and other isomers. nih.gov

Compound Analytical Technique Key Finding
Rhododaurichromanic Acid AX-ray CrystallographyDetermined the absolute stereostructure. researchgate.netscispace.com

The photochemical conversion of daurichromenic acid yields both rhododaurichromanic acid A and this compound. researchgate.netresearchgate.netnih.gov This predictable transformation allows for the establishment of a direct stereochemical link between the parent compound and its cyclized derivatives. researchgate.net The absolute stereostructures of this compound and daurichromenic acid were confirmed through this photochemical relationship with the crystallographically defined rhododaurichromanic acid A. researchgate.netnih.govscispace.com It has been noted that the isomerization of the trans double bond at the C11-C12 position in daurichromenic acid precedes the photochemical cyclization that forms this compound. researchgate.net

X-ray Crystallographic Analysis of Rhododaurichromanic Acid A

Application of Advanced Chiroptical Spectroscopy

Further refinement and confirmation of the stereochemical assignments have been achieved through the application of advanced chiroptical spectroscopic techniques, which are particularly sensitive to the three-dimensional structure of chiral molecules. nih.gov

Vibrational circular dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com This technique provides detailed information about the molecule's conformation in solution. wikipedia.org For complex molecules like the rhododaurichromanic acids, VCD, in conjunction with quantum chemical calculations, can be a powerful tool for determining absolute configuration. researchgate.netnih.gov The combination of VCD and Electronic Circular Dichroism (ECD) has been shown to be particularly effective in unequivocally establishing the absolute configurations of diastereomers where individual spectroscopic methods might fail. researchgate.net

Electronic circular dichroism (ECD) spectroscopy, which measures the differential absorption of circularly polarized ultraviolet and visible light, is another critical tool for stereochemical analysis. rsc.orgencyclopedia.pub The ECD spectrum of a molecule is highly sensitive to its absolute configuration and conformation. encyclopedia.pub By comparing experimentally measured ECD spectra with those predicted by theoretical calculations, such as time-dependent density functional theory (TDDFT), the absolute configuration of a chiral molecule can be confidently assigned. mdpi.com This approach has been successfully applied to derivatives of rhododaurichromanic acid to elucidate their absolute configurations. researchgate.net

Spectroscopic Method Principle Application in Stereochemistry
Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized infrared light. wikipedia.orgbruker.comProvides detailed conformational information and helps determine absolute configuration, especially when combined with ECD. researchgate.netnih.gov
Electronic Circular Dichroism (ECD)Differential absorption of left and right circularly polarized UV-Vis light. rsc.orgencyclopedia.pubHighly sensitive to absolute configuration and used with computational methods for definitive assignments. researchgate.netmdpi.com

Density Functional Theory (DFT) Calculations for Conformational Analysis and Absolute Configuration Assignment

Density Functional Theory (DFT) has emerged as a powerful computational method to predict the geometric and energetic properties of molecules, providing crucial insights for structural elucidation. pjps.pk For a molecule like this compound, DFT calculations are instrumental in navigating its complex conformational landscape and assigning its absolute configuration.

The process begins with a conformational search using molecular mechanics (MM) methods to identify a set of low-energy conformers. These initial geometries are then subjected to optimization at a higher level of theory, typically using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). researchgate.net This reoptimization provides more accurate geometries and relative energies for the conformers. The Boltzmann population of each conformer is then calculated based on these refined energies, revealing the most likely shapes the molecule adopts in solution.

For the assignment of absolute configuration, DFT is used to calculate chiroptical properties, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra, for the most stable conformers. nih.gov These theoretical spectra are then compared with the experimentally measured spectra of the natural product. A good match between the calculated spectrum of a specific enantiomer and the experimental spectrum allows for the unambiguous assignment of the absolute stereochemistry.

In a study on a derivative of the related Rhododaurichromanic acid A, researchers successfully employed this methodology. researchgate.netnih.gov After a conformational search and DFT reoptimization, a single major conformer with over 97% abundance was identified. researchgate.net The subsequent time-dependent DFT (TDDFT) calculation of the ECD spectrum for this conformer allowed for the confident assignment of its absolute configuration. researchgate.net Although a specific study on this compound is not detailed in the literature, the same principles would be applied. The calculated ECD and VCD spectra for the possible diastereomers of this compound would be compared against its experimental data to determine the correct structure.

Table 1: Representative Parameters for DFT-based Conformational Analysis

ParameterDescriptionTypical Application
Functional Approximates the exchange-correlation energy in DFT. Common choices include B3LYP, CAM-B3LYP, and ωB97X-D.Selection depends on the molecular system and properties of interest. B3LYP is a widely used hybrid functional.
Basis Set A set of mathematical functions used to build molecular orbitals. Examples include 6-31G(d) and TZVP.Larger basis sets generally provide more accurate results at a higher computational cost.
Solvation Model Accounts for the effect of the solvent on the molecule's conformation and properties. The Polarizable Continuum Model (PCM) is common.Crucial for comparing calculated properties with experimental data obtained in solution.
Boltzmann Population The statistical distribution of conformers at a given temperature, based on their relative free energies.Identifies the most significant conformers that contribute to the overall measured properties of the molecule.

Strategies for Reducing Molecular Flexibility in Structural Studies

One of the significant hurdles in the structural elucidation of natural products is high conformational flexibility. Molecules with many rotatable bonds can exist as a complex mixture of conformers in solution, which complicates the interpretation of spectroscopic data, particularly from NMR and chiroptical methods. Averaging of NMR signals and opposing contributions from different conformers to the CD spectrum can obscure the true stereochemical identity of the molecule.

A powerful strategy to overcome this challenge is to reduce the molecule's flexibility through chemical modification. mdpi.com By converting a flexible molecule into a more rigid derivative, the number of populated conformers is significantly decreased, often to a single dominant one. This "conformational locking" simplifies the analysis and allows for a more reliable determination of the relative and absolute stereochemistry.

This approach has been demonstrated in the study of daurichromenic acid, the biosynthetic precursor to the rhododaurichromanic acids. researchgate.net Daurichromenic acid itself is conformationally flexible, making its stereochemical analysis difficult. However, its photochemical conversion into the more rigid, cyclized structures of rhododaurichromanic acid A and its derivatives simplifies the problem. mdpi.com For instance, the derivatization of (+)-daurichromenic acid into a semi-synthetic hongoquercin A methyl ester derivative was shown to reduce its conformational freedom to less than 5% of the original molecule. mdpi.com This allowed for a confident assignment of its absolute configuration through ECD calculations, as the analysis could be focused on a single, well-defined conformation. mdpi.com

For this compound, which is already a cyclized and thus more rigid structure than its precursor, further derivatization could still be employed if needed. For example, the formation of esters or amides from its carboxylic acid group could introduce steric bulk or hydrogen bonding interactions that further restrict conformational freedom, aiding in the crystallization process for X-ray diffraction or simplifying the interpretation of chiroptical data.

Investigation of Biological Activities and Molecular Mechanisms

Comparative Analysis of Biological Profiles within the Rhododaurichromanic Acid Series

The biological significance of Rhododaurichromanic acid B is best understood through a comparative lens, particularly when evaluated alongside its structurally related precursors and isomers, Daurichromenic acid and Rhododaurichromanic acid A. This analysis reveals critical structure-activity relationships, especially concerning anti-HIV potential.

Research has demonstrated a stark contrast in the anti-HIV efficacy among these three compounds. Daurichromenic acid (DCA), a chromene derivative isolated from Rhododendron dauricum, exhibits potent anti-HIV activity. sci-hub.semedchemexpress.comresearchgate.net Its photochemical conversion leads to the formation of two chromane (B1220400) derivatives, Rhododaurichromanic acid A and this compound. sci-hub.seresearchgate.net

Of these, Rhododaurichromanic acid A retains moderate anti-HIV activity. sci-hub.seresearchgate.net In striking contrast, this compound is devoid of any anti-HIV activity. sci-hub.seresearchgate.netmdpi.com This dramatic loss of bioactivity underscores the high stereochemical sensitivity of the biological target. The potent activity of Daurichromenic acid, which has an EC50 value significantly lower than some standard antiretroviral drugs like azidothymidine (AZT), highlights the importance of its specific chemical structure.

Table 1: Comparative Anti-HIV Activity

Compound Type EC50 (µg/mL) Therapeutic Index (TI) Anti-HIV Activity
Daurichromenic acid Chromene 0.00567 3,710 Potent
Rhododaurichromanic acid A Chromane 0.37 91.9 Moderate
This compound Chromane - - Inactive

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. Therapeutic Index (TI) is a quantitative measurement of the relative safety of a drug.

The anti-HIV activities of this series of compounds were determined through in vitro cellular assays. Specifically, the evaluations were conducted using acutely infected H9 lymphocytes, a human T-cell line commonly used in HIV research. In these assays, the compounds' ability to inhibit HIV-1 replication is measured. acs.org The results consistently show that while Daurichromenic acid and, to a lesser extent, Rhododaurichromanic acid A can effectively reduce viral replication in these cells, this compound fails to produce any inhibitory effect. sci-hub.seresearchgate.net

Differential Anti-HIV Activity of this compound vs. Daurichromenic Acid and Rhododaurichromanic Acid A

Exploration of Biological Targets and Pathways

While this compound itself is inactive, studying the biological targets of its active relatives provides crucial insight into the molecular pathways that chromane-based compounds can modulate.

The anti-HIV activity of Daurichromenic acid is attributed to its ability to inhibit viral replication. researchgate.net Although the precise mechanism remains to be fully elucidated, it is understood to involve interference with cellular pathways that the virus hijacks for its life cycle. The potent effect of Daurichromenic acid suggests it could be a valuable lead compound for developing new antiretroviral agents. mdpi.com The inactivity of this compound, despite its close structural resemblance, indicates that a specific three-dimensional conformation is necessary to interact with the relevant biological target and disrupt the HIV replication process.

Beyond its antiviral properties, Daurichromenic acid has been identified as an inhibitor of other key enzymes, demonstrating a broader biological profile. Notably, it inhibits sphingomyelin (B164518) synthase (SMS), an enzyme crucial for lipid metabolism, with a 50% inhibitory concentration (IC50) of 4 µM. mdpi.comnih.gov Sphingomyelin is a vital component of cell membranes and is involved in cellular signaling. This inhibitory action on SMS is a distinct pharmacological activity and suggests that Daurichromenic acid and its derivatives could be explored for roles in treating diseases related to abnormal lipid metabolism. mdpi.comnih.gov It has also been found to inhibit amyloid β aggregation, a process linked to Alzheimer's disease. mdpi.com

Inhibition of Viral Replication Pathways (Indirectly relevant through related compounds)

Structure-Activity Relationship (SAR) Studies of Chromane-Based Compounds

The dramatic differences in anti-HIV activity across the Daurichromenic acid series provide a clear case study for structure-activity relationships (SAR). The key structural features governing bioactivity are the planarity of the chromene ring and the specific stereochemistry established during cyclization.

Chromene vs. Chromane Ring: Daurichromenic acid possesses a chromene ring system, which is more planar. Rhododaurichromanic acids A and B, in contrast, have a saturated chromane ring. The reduction in potency from Daurichromenic acid to Rhododaurichromanic acid A suggests that the planarity of the chromene moiety may be important for optimal interaction with the biological target. acs.org

Stereochemistry of the Cyclobutane (B1203170) Ring: The complete loss of activity in this compound compared to the moderate activity of Rhododaurichromanic acid A is purely a function of stereochemistry. sci-hub.seresearchgate.net Both are formed from Daurichromenic acid via a photochemical [2+2] cycloaddition. bu.edu However, the formation of this compound is believed to proceed after the isomerization of a trans double bond in the farnesyl side chain to a cis configuration, leading to a different stereoisomer upon cyclization. sci-hub.se This specific spatial arrangement of atoms in this compound evidently prevents it from binding effectively to the anti-HIV target.

Table 2: Structure-Activity Relationship Summary

Compound Key Structural Feature Impact on Anti-HIV Activity
Daurichromenic acid Planar chromene ring, trans C11-C12 double bond Potent activity
Rhododaurichromanic acid A Non-planar chromane ring, specific stereochemistry Moderate activity
This compound Non-planar chromane ring, different stereoisomer Inactive

Impact of Stereochemistry on Biological Efficacy

The biological activity of this compound and its related compounds is profoundly influenced by their stereochemistry. This compound is a stereoisomer of rhododaurichromanic acid A; both are produced via the photochemical conversion of their precursor, daurichromenic acid. researchgate.net Isomerization of the trans double bond at C11-C12 in daurichromenic acid precedes the photochemical cyclization that forms this compound. researchgate.net

Research into the anti-HIV activity of these compounds reveals a stark difference based on their three-dimensional structure. Daurichromenic acid, the precursor, demonstrates potent anti-HIV activity with an EC50 value of 0.00567 µg/mL. researchgate.net Following photochemical conversion, rhododaurichromanic acid A retains relatively potent anti-HIV activity (EC50 of 0.37 µg/mL). researchgate.netresearchgate.net In striking contrast, this compound displays no anti-HIV activity. researchgate.netresearchgate.netresearchgate.net This complete loss of efficacy in this compound underscores the critical importance of specific stereochemical configurations for biological function. The absolute stereostructure of these isomers, confirmed through their photochemical relationship, dictates their ability to interact with biological targets. researchgate.net

Table 1: Comparison of Anti-HIV Activity

CompoundEC50 (µg/mL)Therapeutic Index (TI)Anti-HIV Activity
Daurichromenic acid0.005673,710Potent researchgate.net
Rhododaurichromanic acid A0.3791.9Relatively Potent researchgate.netresearchgate.net
This compoundN/AN/ANone Reported researchgate.netresearchgate.netresearchgate.net

Analysis of Functional Group Importance for Bioactivity

The molecular structure and the specific functional groups of the rhododaurichromanic acid family are key determinants of their biological activity. While direct studies on this compound are limited by its lack of efficacy, analysis of its parent compounds provides significant insight. For instance, the presence of a carboxylic acid group in these meroterpenoid derivatives is correlated with enhanced inhibitory activities against various biological targets. The unique structure of these compounds, combining an orsellinic acid moiety with a sesquiterpene-derived chromene ring, allows for interaction with multiple biological systems. The chromane ring, a core feature of rhododaurichromanic acids A and B, is a heterocyclic structure that is a subject of interest for its presence in biologically active compounds. benthamdirect.com The synthesis of these chromane natural products, which contain a distinctive cyclobutane ring, has been a focus of organic chemistry research. researchgate.net

Ecological and Plant Defense Roles of Related Metabolites

Phytotoxicity of Precursors and Secretion Mechanisms in R. dauricum

The precursors of this compound, namely daurichromenic acid (DCA) and grifolic acid, exhibit significant phytotoxicity. tandfonline.comtandfonline.com Studies have shown that exogenous application of both DCA and its precursor grifolic acid induces cell death in suspension cell cultures of Rhododendron dauricum, the very plant that produces them. tandfonline.comtandfonline.com This induced cell death is associated with phenomena characteristic of apoptosis, such as cytoplasmic shrinkage and chromatin condensation. tandfonline.comtandfonline.com

To prevent this autotoxicity, R. dauricum has evolved a sophisticated sequestration mechanism. The plant biosynthesizes and accumulates these toxic metabolites in the apoplast of glandular scales, which are specialized multicellular structures on the surface of its young leaves. researchgate.nettandfonline.comtandfonline.com The final step in the biosynthesis of DCA from grifolic acid is catalyzed by DCA synthase, a secreted enzyme that functions extracellularly. researchgate.nettandfonline.com This spatial separation ensures that the phytotoxic compounds are stored outside the plant's living cells, effectively preventing self-poisoning while positioning them for an ecological role. tandfonline.comtandfonline.com

Table 2: Phytotoxicity and Sequestration in R. dauricum

CompoundEffect on R. dauricum CellsSequestration LocationSequestration Mechanism
Daurichromenic Acid (DCA)Induces cell death tandfonline.comtandfonline.comApoplast of glandular scales researchgate.nettandfonline.comExtracellular biosynthesis and accumulation researchgate.nettandfonline.com
Grifolic AcidInduces cell death tandfonline.comtandfonline.comApoplast of glandular scales uniupo.itPrecursor to extracellularly synthesized DCA tandfonline.com

Chemical Ecology Implications within the Natural Environment

The extracellular accumulation of phytotoxic metabolites like daurichromenic acid on the leaf surface of R. dauricum strongly implies a primary role in chemical defense. tandfonline.comnih.gov These compounds form a chemical barrier, representing a first line of defense against herbivores and pathogens. researchgate.netnih.gov The defensive hypothesis is supported by the known antibacterial and antifungal activities of DCA, suggesting it is a metabolite specialized for protecting the plant. tandfonline.comtandfonline.com

The localization of these compounds in the glandular scales on the outermost layer of the plant is a key feature of its chemical ecology. researchgate.net This strategy allows R. dauricum to engage with its environment, deterring threats without compromising its own cellular integrity. The plant and its associated microbial communities, including mycorrhizal fungi, are integral to its adaptation and survival, with these chemical defenses playing a crucial role in mediating interactions with other organisms. mdpi.com The production of these specialized meroterpenoids is a clear example of how plants use complex chemistry for survival and communication within their ecosystem. nih.gov

Future Directions and Research Perspectives

Advancements in Asymmetric Synthesis and Biosynthetic Engineering

The complex, stereochemically rich structure of Rhododaurichromanic acid B presents a significant challenge for synthetic chemists. Future research is increasingly focused on developing more efficient and stereoselective synthetic routes.

Asymmetric Synthesis: Initial syntheses often produced racemic mixtures, but the distinct biological activities of stereoisomers necessitate enantioselective methods. researchgate.net Total syntheses have been developed that feature key strategies such as an oxa-[3+3] annulation to construct the chromane (B1220400) core and a stepwise cationic [2+2] cycloaddition for the formation of the cyclobutane (B1203170) ring. researchgate.netacs.org A notable biomimetic approach involves the photochemical conversion of daurichromenic acid, which can yield both Rhododaurichromanic acid A and B. researchgate.netbu.edu Future advancements will likely focus on refining these cycloaddition strategies, perhaps using novel organocatalysts or chiral Lewis acids to achieve higher diastereoselectivity and enantioselectivity, thus avoiding the need to separate isomers at a later stage. acs.orgbeilstein-journals.org

Biosynthetic Engineering: Significant strides have been made in understanding the natural production of these compounds in Rhododendron dauricum. nih.gov The biosynthetic pathway involves the enzyme daurichromenic acid (DCA) synthase, a flavoprotein oxidase that catalyzes the oxidative cyclization of the precursor, grifolic acid. nih.govescholarship.org Another key enzyme is the aromatic prenyltransferase RdPT1, which synthesizes grifolic acid from orsellinic acid and farnesyl pyrophosphate. mdpi.comnih.gov

Future research in biosynthetic engineering aims to:

Harness DCA Synthase: Utilize the substrate promiscuity of DCA synthase, which can accept various prenyl chain analogues, to produce novel meroterpenoids. nih.govnih.gov

Heterologous Expression: Express the genes for DCA synthase and other pathway enzymes (like RdPT1) in microbial hosts such as Pichia pastoris or Escherichia coli. nih.govmdpi.com This would enable the scalable production of this compound and its precursors, facilitating further biological studies and the synthesis of analogues.

Pathway Engineering: Combine enzymes from the rhododaurichromanic acid pathway with those from other pathways, such as the cannabinoid biosynthesis pathway from Cannabis sativa, to create entirely new "unnatural" natural products with potentially valuable properties. mdpi.comnih.gov

Elucidation of Novel Biological Targets and Mechanisms of Inactivity

A striking feature of this compound is its reported lack of anti-HIV activity. researchgate.netresearchgate.net This stands in stark contrast to its diastereomer, Rhododaurichromanic acid A, and their common precursor, daurichromenic acid, both of which exhibit potent activity against HIV. researchgate.netscispace.com

The primary reason for this inactivity is believed to be its absolute stereochemistry. researchgate.net The specific three-dimensional arrangement of atoms in this compound likely prevents it from binding effectively to the viral target, which for related compounds is often the HIV integrase enzyme. tandfonline.com

Future research in this area will focus on:

Comparative Structural Biology: Using techniques like X-ray crystallography or cryo-electron microscopy to study the interaction (or lack thereof) between this compound and potential biological targets, and comparing this to the binding of its active counterpart, Rhododaurichromanic acid A.

Broad-Spectrum Screening: While inactive against HIV, the unique structure of this compound may allow it to interact with other, currently unknown, biological targets. Future studies will involve screening it against a wide range of assays for other diseases (e.g., cancer, inflammation, neurodegenerative disorders) to uncover any hidden therapeutic potential.

Probing Inactivity: Detailed structure-activity relationship (SAR) studies, aided by computational modeling, can help to precisely map which structural features are responsible for the observed inactivity. This knowledge is valuable, as it can inform the design of analogues where these "inactive" features are modified to "switch on" a desired biological effect.

Development of Advanced Analytical Techniques for Complex Natural Products

The study of this compound and related compounds relies heavily on sophisticated analytical methods to isolate, identify, and structurally characterize them from complex plant extracts.

Key techniques employed include:

Chromatography: High-Performance Liquid Chromatography (HPLC) is essential for the separation and purification of individual compounds like this compound from the crude extracts of Rhododendron dauricum. nih.govfrontiersin.org

Mass Spectrometry (MS): Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is used for the detection and molecular weight determination of these compounds in complex mixtures, providing crucial information on their elemental composition. nih.govfrontiersin.orgnih.gov

Spectroscopy and Crystallography: The definitive elucidation of the complex three-dimensional structure and absolute stereochemistry requires a combination of advanced techniques. Nuclear Magnetic Resonance (NMR) spectroscopy maps the connectivity of atoms, while X-ray crystallographic analysis provides precise spatial coordinates of atoms in a crystal. researchgate.netscispace.com Furthermore, chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), combined with Density Functional Theory (DFT) calculations, are powerful tools for confirming the absolute configuration of chiral molecules like this compound in solution. researchgate.net

Future developments will likely involve the integration of these techniques into more streamlined workflows, enhancing the speed and sensitivity of detection and characterization, which is crucial for metabolomic studies of the Rhododendron genus. researchgate.net

Bio-inspired Synthesis of this compound Analogues with Modified Activities

The inactive nature of this compound does not render its chemical scaffold useless. On the contrary, it serves as an intriguing starting point for the bio-inspired synthesis of new analogues with potentially modified or entirely novel biological activities. The core chromane-cyclobutane framework is a unique feature that can be systematically altered. acs.org

Research in this direction focuses on:

Scaffold Modification: Using the known synthetic strategies, such as the oxa-[3+3] annulation and [2+2] cycloaddition, chemists can systematically vary the building blocks to create a library of analogues. researchgate.netacs.org Modifications could include altering the substituents on the aromatic ring, changing the length and functionality of the side chain, or modifying the stereochemistry of the cyclobutane ring.

Target-Oriented Design: Drawing inspiration from the structures of other bioactive natural polyphenols, researchers can design hybrid molecules that combine the rhododaurichromanic acid core with pharmacophores known to interact with specific enzymes or receptors. tandfonline.com For example, introducing functionalities that can chelate metal ions might impart inhibitory activity against metalloenzymes. tandfonline.com

Exploring New Activities: The created analogues can be screened against diverse biological targets. By subtly altering the structure that is inactive against HIV, it may be possible to generate new compounds with activity against other viruses, bacteria, or cancer cell lines, thereby unlocking the therapeutic potential of this unique natural product family.

Q & A

Q. What are the established synthetic pathways for Rhododaurichromanic acid B, and how do their yields compare?

this compound (RDA-B) is synthesized via photochemical and catalytic cycloaddition methods. A key route involves UV irradiation (low-pressure mercury lamp, 5 days) of precursor compound 1a, yielding a mixture containing RDA-B (20%) alongside RDA-A (40%) . Another method employs TBAF-mediated deprotection of intermediates (e.g., compound 12) to achieve high yields (95%) for related structures, though direct RDA-B synthesis via this route requires further optimization . Ruthenium-catalyzed 2+2-cycloadditions of alkynes with norbornenes also provide cyclobutane intermediates, which can be functionalized to yield RDA-B derivatives, though yields for enantioselective variants remain moderate (e.g., 50–70% with Rh catalysts) .

Q. How is the structural elucidation of this compound validated?

The absolute configuration of RDA-B was determined using combined spectroscopic techniques:

  • 1D/2D NMR for carbon skeleton and substituent assignments.
  • HR-FAB-MS for molecular formula confirmation (C₂₃H₂₆O₅) .
  • X-ray crystallography to resolve stereochemical ambiguities in related compounds (e.g., RDA-A) . Comparative analysis with structurally similar compounds (e.g., myrtucommulone E) further validated its chroman-fused core .

Q. What preclinical biological activities are documented for this compound?

RDA-B exhibits:

  • Anti-HIV activity : Isolated from Rhododendron dauricum, it inhibits HIV replication in vitro, though its IC₅₀ values are less potent compared to RDA-A .
  • Cytotoxicity : Demonstrates moderate activity against cancer cell lines, potentially via caspase-8-dependent apoptosis pathways .
  • Antiviral specificity : Activity varies across viral strains, suggesting structure-dependent mechanisms .

Advanced Research Questions

Q. How can enantioselective synthesis of RDA-B be optimized for scalable production?

Current challenges include low yields in photochemical routes and enantiomer separation. Strategies include:

  • Chiral catalysts : Rh-catalyzed 2+2-cycloadditions to enhance enantiomeric excess (e.g., 80–90% ee achieved for similar chroman derivatives) .
  • Flow chemistry : Continuous UV irradiation setups to reduce reaction time and improve reproducibility .
  • Protecting group strategies : Selective TBAF-mediated deprotection to minimize side products .

Q. How should researchers reconcile discrepancies in reported bioactivity data for RDA-B?

Variations in anti-HIV IC₅₀ values across studies may arise from:

  • Assay conditions : Differences in cell lines (e.g., MT-4 vs. PBMCs) or viral strains (HIV-1 vs. HIV-2) .
  • Purity of isolates : Co-elution with structurally similar compounds (e.g., daurichromenic acid) in crude extracts .
  • Statistical rigor : Use of multivariate analysis (e.g., PCA) to differentiate true bioactivity from noise in metabolomics datasets .

Q. What computational approaches predict RDA-B’s mechanism of action against HIV?

  • Molecular docking : Simulates binding affinity to HIV protease or reverse transcriptase, identifying key interactions (e.g., hydrogen bonding with chroman oxygen) .
  • QSAR modeling : Correlates structural features (e.g., substituent electronegativity) with antiviral potency across Rhododendron-derived analogs .
  • Metabolomic network analysis : Maps RDA-B’s effects on host cell pathways (e.g., lipid metabolism) using LC-MS/MS and untargeted lipidomics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.